molecular formula C10H16N2O B13514441 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine

Cat. No.: B13514441
M. Wt: 180.25 g/mol
InChI Key: AZFFKAQHMDWGBI-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine is a pyridine-derived compound featuring a 4-methoxy group, 3,5-dimethyl substitutions on the pyridine ring, and an ethylamine side chain at position 2. Its molecular formula is C10H16N2O (calculated based on structural analysis), though discrepancies exist in available data (e.g., lists an inconsistent formula: C5H9NO3, which likely reflects an error in the source) .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethanamine

InChI

InChI=1S/C10H16N2O/c1-7-6-12-9(4-5-11)8(2)10(7)13-3/h6H,4-5,11H2,1-3H3

InChI Key

AZFFKAQHMDWGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with an appropriate ethanamine derivative. One common method involves the use of 4-methoxy-3,5-dimethyl-2-pyridinemethanol as a starting material, which is then reacted with ethanamine under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring play a crucial role in its binding affinity and specificity. The ethanamine side chain may also contribute to its overall activity by facilitating interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares its pyridine core with several pharmacologically active analogs, differing primarily in substituents and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Relevance References
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine C10H16N2O 188.25 Ethylamine, 3,5-dimethyl, 4-methoxy Building block for drug design
1-(4-(tert-Butyl)phenyl)-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-2-morpholinoethan-1-one (3ga) C22H28N2O2 336.47 Morpholino, tert-butyl phenyl ketone Synthetic intermediate
5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole (Ufiprazole) C17H18N3O2S 344.41 Benzimidazole, sulfanyl linker Proton pump inhibitor precursor
Esomeprazole Potassium C17H18KN3O3S 383.50 Sulfinyl, benzimidazole, potassium salt GERD treatment

Key Differences and Implications

Substituent Diversity: The target compound’s ethylamine group contrasts with the sulfinyl (Esomeprazole) or morpholino (3ga) moieties in analogs. This difference impacts electronic properties and binding interactions. For example, sulfinyl groups in omeprazole derivatives enable covalent inhibition of H+/K+ ATPase , while ethylamine may favor hydrogen bonding or ion-channel interactions. The tert-butyl phenyl ketone in 3ga increases steric bulk and lipophilicity (logP ≈ 3.5 estimated), likely reducing aqueous solubility compared to the target compound (predicted logP ≈ 1.8) .

Synthetic Applications :

  • The target compound’s primary amine group facilitates conjugation reactions (e.g., amide bond formation), whereas analogs like Ufiprazole require oxidative steps to introduce sulfonyl/sulfinyl groups .

Biological Activity :

  • Esomeprazole and Ufiprazole derivatives exhibit proton pump inhibition via sulfinyl-mediated disulfide bonding with cysteine residues in gastric parietal cells . The target compound lacks this mechanism but may interact with amine-sensitive targets (e.g., neurotransmitter receptors).

Research Findings and Data Limitations

  • Spectral Data : HRMS for 3ga (C22H28N2O) confirms a molecular ion peak at m/z 337.2274 ([M+H]+) , whereas the target compound lacks reported spectral validation, highlighting a research gap.
  • Thermal Properties : Melting/boiling points for the target compound are unavailable in the provided evidence, unlike Esomeprazole (mp 140–145°C) .

Biological Activity

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine, also known by its chemical formula C10H16N2O, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16N2O
  • Molecular Weight : 180.24684 g/mol
  • CAS Number : 2648961-17-3

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of Heat Shock Protein 90 (Hsp90), a crucial chaperone protein involved in the stabilization of various oncogenic proteins.

  • Hsp90 Inhibition : Studies have shown that derivatives of this compound can inhibit Hsp90 with high potency. For instance, a related compound demonstrated nanomolar potency towards Hsp90-regulated Her2 degradation and inhibited the growth of various human tumor cell lines in cell-based assays .
  • Selectivity : The selectivity of these compounds for Hsp90 over other kinases was evident, as they did not inhibit a panel of 34 kinases at concentrations up to 10 µM, indicating a targeted mechanism of action .

Case Study 1: Inhibition of Tumor Growth

A series of compounds containing the pyridine moiety were tested for their ability to inhibit tumor growth in vitro. The results indicated that compounds with the methoxy and dimethyl substitutions showed enhanced activity against several cancer cell lines compared to their unsubstituted counterparts.

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the pyridine ring significantly influenced the biological activity. For example:

  • 4-Methoxy Group : Essential for maintaining potency.
  • Dimethyl Substituents : Contributed to increased lipophilicity and cellular uptake.

Data Table: Biological Activity Summary

Compound NameActivity TypePotency (IC50)Selectivity
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amineHsp90 InhibitionNanomolar rangeHigh (no kinase inhibition)
Related Hsp90 inhibitorsTumor Cell Growth InhibitionVaries by structureVaries by structure

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine, and how can purity be optimized?

  • Synthesis : A plausible route involves alkylation of 4-methoxy-3,5-dimethylpyridine with a β-aminoethyl halide under basic conditions. Catalysts like palladium or nickel may facilitate coupling reactions. For example, analogous syntheses of pyridinylmethyl amines use reductive amination or nucleophilic substitution .
  • Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate the amine from byproducts. Solvent selection (e.g., dichloromethane or ethanol) should align with solubility data from related compounds .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : NMR (¹H/¹³C) is essential for confirming the pyridine ring substitution pattern and ethylamine linkage. Mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) resolves stereochemistry and hydrogen bonding. Note: Polymorphism, as observed in structurally similar compounds, requires multiple crystallization trials .

Q. What preliminary biological screening assays are suitable for assessing its pharmacological potential?

  • In vitro assays : Test binding affinity to proton pump targets (e.g., H+/K+ ATPase) via enzyme inhibition assays, given structural similarities to omeprazole derivatives .
  • Cytotoxicity : Use MTT assays on gastric cell lines to evaluate safety margins .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?

  • Methods : Molecular docking (AutoDock, Schrödinger) models interactions with proton pump active sites. Density functional theory (DFT) calculates electronic properties influencing binding.
  • Limitations : Solvent effects and protein flexibility are often underrepresented. Validate predictions with mutagenesis studies or cryo-EM data .

Q. What strategies resolve contradictions in crystallographic data, such as disordered substituents or multiple conformations?

  • Refinement : Use SHELXL’s restraints for disordered groups. High-resolution data (≤1.0 Å) improves accuracy. If twinning occurs, SHELXD or twin refinement in Olex2 is recommended .
  • Validation : Cross-check with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring. Acidic conditions may hydrolyze the methoxy group, necessitating pH-controlled assays .
  • Storage : Lyophilization or inert atmosphere storage preserves amine functionality .

Methodological Challenges and Solutions

Q. What analytical approaches distinguish between isomeric byproducts formed during synthesis?

  • Chromatography : Use chiral columns (e.g., Chiralpak AD) for enantiomeric separation.
  • Spectroscopy : 2D NMR (COSY, HSQC) identifies coupling patterns unique to each isomer .

Q. How can researchers address low yields in large-scale synthesis?

  • Optimization : Screen catalysts (e.g., Ir or Pd complexes) and solvents (e.g., DMF or THF). Batch vs. flow chemistry comparisons improve scalability .

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